6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one
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Description
“6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one” is a compound that has been studied in the context of photoinitiators . It is a type of imidazole, which is a class of organic compounds that contain an imidazole ring. These types of compounds are often used in a variety of applications due to their unique chemical properties .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . The synthesis process often involves the use of specific ligands and conditions to achieve the desired product .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple bonds and functional groups. The structure can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. The compound can undergo various reactions, including photopolymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, its absorption properties can be studied using UV-visible spectrophotometry .Future Directions
Properties
IUPAC Name |
6-amino-1,3-dihydrobenzo[e]benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-8-3-1-2-7-6(8)4-5-9-10(7)14-11(15)13-9/h1-5H,12H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYYOFYWBCORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N3)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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